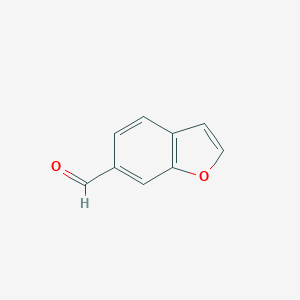

ベンゾフラン-6-カルバルデヒド

概要

説明

Synthesis Analysis

The synthesis of benzofuran derivatives involves various strategies, including starting from benzo[b]furan-3(2H)-one or benzo[b]furan-2-carbaldehyde, through reactions that introduce various functional groups at specific positions on the benzofuran ring. For instance, electrophilic substitution reactions, such as bromination, formylation, acetylation, or nitration, typically occur at the 2nd position of the benzofuran ring, influenced by the presence of electron-donating or electron-withdrawing groups (Vachal, Pihera, & Svoboda, 1997). Additionally, catalyst-free synthesis approaches have been developed for benzofuran derivatives, showcasing the versatility of synthetic methods available for these compounds (Li et al., 2014).

Molecular Structure Analysis

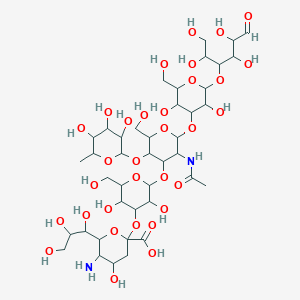

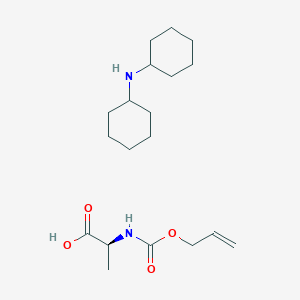

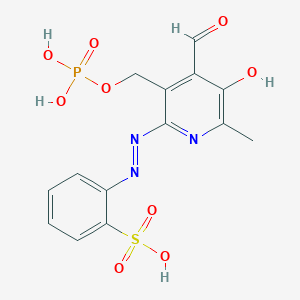

The molecular structure of benzofuran derivatives is characterized by the arrangement of atoms within the molecule, including the fused benzene and furan rings and the substituents attached to these rings. For example, structural elucidation techniques, such as spectroscopy and crystallography, have been employed to determine the precise arrangement of atoms and functional groups in these compounds (Chen, 2016).

Chemical Reactions and Properties

Benzofuran-6-carbaldehyde and its derivatives undergo various chemical reactions, reflecting their rich chemical reactivity. These reactions include electrophilic substitution, metallation with butyllithium, and tautomerism between benzoid and quinoid forms, influenced by solvent polarity and substituent effects (Shepelenko et al., 2007). Such reactivity is pivotal for the synthesis of complex molecules and understanding the chemical behavior of benzofuran derivatives.

科学的研究の応用

抗腫瘍活性

ベンゾフラン化合物、ベンゾフラン-6-カルバルデヒドを含む、は強力な抗腫瘍活性を有することが示されています . 例えば、いくつかの置換ベンゾフランは劇的な抗癌活性を示しています .

抗菌活性

ベンゾフラン化合物は、抗菌性でも知られています . これにより、それらは新しい抗菌薬の開発のための潜在的な候補となります。

抗酸化活性

ベンゾフラン化合物の抗酸化活性は、科学研究のもう1つの関心分野です . これらの化合物は、酸化ストレスによって引き起こされる疾患の治療に潜在的に使用できます。

抗ウイルス活性

ベンゾフラン化合物は、抗ウイルス活性を示しています . 例えば、最近発見された新しい環状ベンゾフラン化合物は、抗C型肝炎ウイルス活性を持ち、C型肝炎疾患に対する効果的な治療薬となることが期待されています .

薬物開発

ベンゾフラン化合物は、潜在的な天然薬リード化合物とみなされています . それらは、生物活性と潜在的な応用により、世界中の化学および製薬研究者の注目を集めています .

化学合成

作用機序

Target of Action

Benzofuran-6-carbaldehyde, like other benzofuran compounds, has been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities

Mode of Action

It is known that benzofuran compounds interact with their targets, leading to changes in cellular processes that result in their observed biological activities . For instance, some substituted benzofurans have shown significant cell growth inhibitory effects .

Biochemical Pathways

Benzofuran-6-carbaldehyde, as part of the benzofuran compounds, is involved in various biochemical pathways. These compounds are key intermediates or end products of various biosynthetic pathways . The skeletons of the benzene carbaldehydes are usually derived from polyketide pathways catalyzed by iterative fungal polyketide synthases .

Pharmacokinetics

The pharmacokinetic properties of Benzofuran-6-carbaldehyde include high gastrointestinal absorption and permeability across the blood-brain barrier . Its Log Po/w (iLOGP) is 1.61, indicating moderate lipophilicity . These properties impact the compound’s bioavailability and distribution within the body.

Result of Action

The result of Benzofuran-6-carbaldehyde’s action is the inhibition of cell growth in various types of cancer cells . For example, it has been found to have significant cell growth inhibitory effects, with inhibition rates varying across different types of cancer cells .

Safety and Hazards

将来の方向性

Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . For instance, a novel organocatalytic one-pot cascade ether oxidation iminium-ion activation strategy has been developed for the synthesis of benzofuran compounds . This could provide a new tool for the efficient synthesis of complex molecules in the future .

特性

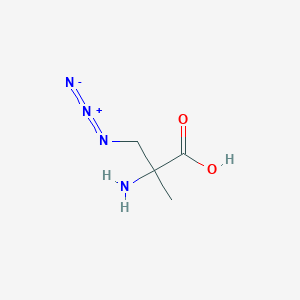

IUPAC Name |

1-benzofuran-6-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O2/c10-6-7-1-2-8-3-4-11-9(8)5-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLSNQZQSNWFXET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CO2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00559285 | |

| Record name | 1-Benzofuran-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00559285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

123297-88-1 | |

| Record name | 1-Benzofuran-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00559285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Palmitic acid, [(hexadecyloxy)methyl]ethylene ester](/img/structure/B54480.png)

![3,7,11,18,22,26-Hexaazatricyclo[26.2.2.213,16]tetratriaconta-13,15,28,30,31,33-hexaene](/img/structure/B54492.png)